The compound "3-(6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydro-quinoxalin-2-YL)-propionic acid" is a derivative of quinoxaline, which is a heterocyclic compound with a wide range of applications in medicinal chemistry and analytical chemistry. Quinoxaline derivatives have been extensively studied due to their diverse biological activities and their use as fluorescence derivatization reagents in high-performance liquid chromatography (HPLC)13. These compounds have been shown to possess various pharmacological properties, including acting as antagonists for different receptors in the central nervous system2.
In the field of analytical chemistry, quinoxaline derivatives have been utilized as sensitive fluorescence derivatization reagents for carboxylic acids in HPLC13. These reagents react with carboxylic acids to form fluorescent derivatives that can be separated and detected with high sensitivity and selectivity. The derivatization process has been optimized for various fatty acids, and the detection limits for these acids are in the femtomolar range, demonstrating the high sensitivity of this method13. This application is particularly useful for the analysis of complex biological samples where precise quantification of carboxylic acids is required.
In medicinal chemistry, quinoxaline derivatives have been explored for their neuroprotective properties and as antagonists for excitatory neurotransmitter receptors2. The SAR studies have led to the identification of compounds with potent in vivo activity and favorable pharmacological profiles. For example, 6,7-dichloro-2(1H)-oxoquinoline-3-phosphonic acid has been identified as a selective AMPA/kainate antagonist with neuroprotective effects in animal models of seizures and global ischemia2. These findings highlight the potential of quinoxaline derivatives in the development of new treatments for neurological disorders.
This compound can be classified as:
The synthesis of 3,4-dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinepropanoic acid can involve several steps, typically starting from simpler organic precursors. A common method includes the following synthetic route:
For instance, one synthesis route involves the condensation of 2-amino derivatives with appropriate aldehydes or ketones followed by cyclization to form the quinoxaline core structure. The final carboxylic acid group can be introduced via hydrolysis of an ester intermediate.
The molecular structure of 3,4-dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinepropanoic acid features:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into bond angles and distances.
3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinepropanoic acid participates in various chemical reactions:
These reactions are significant for modifying the compound's properties for specific applications or enhancing its biological activity.
The mechanism of action for 3,4-dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinepropanoic acid is not fully elucidated but may involve:
Further studies are needed to clarify these mechanisms through in vitro and in vivo experiments.
The physical and chemical properties of 3,4-dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinepropanoic acid include:
These properties influence its handling during synthesis and application in research.
The applications of 3,4-dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinepropanoic acid are diverse:
Research continues into optimizing its properties for enhanced efficacy in medicinal applications.
The compound "3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinepropanoic Acid" represents a functionally substituted quinoxaline derivative. Its systematic IUPAC name describes a tetracyclic system comprising a quinoxaline core reduced at the pyrazine ring (3,4-dihydro), bearing methoxy substituents at positions 6 and 7, a methyl group at position 4, a keto functionality at position 3, and a propanoic acid chain attached to position 2. The molecular formula is C₁₄H₁₆N₂O₅, with a molecular weight of 292.29 g/mol [1]. Its structure features a planar, aromatic benzoid region (rings A and B) and a non-planar dihydropyrazine ring (ring C), with the propanoic acid side chain enabling further chemical derivatization. This compound belongs to the broader class of 3-oxo-3,4-dihydroquinoxaline-2-propanoic acids, characterized by the presence of an electron-withdrawing 3-oxo group adjacent to the propanoic acid side chain—a configuration that influences both reactivity and biological interactions [1] [9].
Table 1: Key Structural Identifiers of 3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinepropanoic Acid
Property | Value |
---|---|
Systematic Name | 3-(6,7-Dimethoxy-4-methyl-3-oxoquinoxalin-2-yl)propanoic acid |
CAS Registry Number | 132788-56-8 |
Molecular Formula | C₁₄H₁₆N₂O₅ |
Exact Mass | 292.1059 g/mol |
SMILES Notation | COc1cc2N=C(CCC(=O)O)C(=O)N(C)c2cc1OC |
Characteristic Functional Groups | Quinoxalinone, Dimethoxybenzene, Propanoic acid |
Closely related analogs include its methyl ester derivative (3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinepropanoic acid methyl ester; CAS 131426-28-3; C₁₅H₁₈N₂O₅; MW 306.31 g/mol) [2] [3] [6], which demonstrates the significance of the carboxylic acid group in determining physicochemical properties and biological activity.
Quinoxaline chemistry originated in the late 19th century, but significant medicinal interest emerged in the mid-20th century with the discovery of quinoxaline antibiotics like echinomycin and levomycin. These natural products demonstrated potent antibacterial and antitumor activities, establishing the quinoxaline scaffold as a pharmacologically privileged structure. The introduction of methoxy and alkyl substituents, as seen in 3,4-dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinepropanoic acid, evolved from structure-activity relationship studies in the 1970s–1980s that revealed enhanced bioactivity and metabolic stability with such modifications . Modern synthetic innovations, particularly the Pomeranz-Fritsch-Bobbitt cyclization—a classical method for constructing tetrahydroisoquinoline frameworks—have been adapted for quinoxaline systems. This method involves cyclodehydration of amino acetals under acidic conditions, enabling efficient assembly of complex polyheterocyclic structures . Contemporary research focuses on refining the stereoselectivity and environmental sustainability of these syntheses, as evidenced by recent applications of catalytic asymmetric methods to quinoxaline derivatives .
Functionally substituted quinoxalines exhibit broad bioactivity profiles, including antimicrobial, antiviral, anticancer, and enzyme-inhibitory effects. The title compound serves as a key synthetic intermediate for producing DMEQ-TAD [6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbonyl azide], a highly sensitive chemiluminescent derivatizing reagent for vitamin D metabolites and sterols [1]. The electron-deficient quinoxalinone core facilitates nucleophilic reactions essential for labeling biomolecules, while the dimethoxy groups enhance fluorescence quantum yield. Quinoxalinepropanoic acid derivatives also demonstrate therapeutic potential through their interactions with biological targets:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3